2-Fluoro-4-trifluoromethoxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-trifluoromethoxyacetophenone is an organic compound with the molecular formula C9H6F4O2. It is a derivative of acetophenone, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-4-trifluoromethoxyacetophenone typically involves the Friedel-Crafts acylation reaction. In this method, m-fluoroanisole is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out in a solvent like dichloroethane, and the mixture is stirred and cooled to maintain the desired temperature. After the reaction is complete, the solution is poured into ice water to separate the organic layer, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-trifluoromethoxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like fluorine and trifluoromethoxy.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted acetophenone derivatives with various functional groups.
Oxidation Reactions: Major products are carboxylic acids or ketones.
Reduction Reactions: Alcohols or other reduced forms of the original compound.
Scientific Research Applications
2-Fluoro-4-trifluoromethoxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-4-trifluoromethoxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can affect the permeability of cell membranes and influence the activity of enzymes by binding to their active sites. This interaction can lead to changes in cellular processes and ultimately result in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-Trifluoromethoxyacetophenone: Similar in structure but lacks the fluorine atom on the benzene ring.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Fluoro-4-trifluoromethoxyacetophenone is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties make it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H6F4O2 |
---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
2-fluoro-1-[4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6F4O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 |
InChI Key |
DQCAEFGLOSTGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.